

Synthesis Pathway of BI-2545: A Technical Guide

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Compound of Interest

Compound Name: BI-2545
Cat. No.: B10786174

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Abstract

BI-2545 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. The ATX-LPA axis is implicated in a range of pathological processes, including fibrosis, inflammation, and cancer. This technical guide provides a detailed overview of the synthesis pathway for **BI-2545**, compiled from published scientific literature. It includes a multi-step reaction scheme, detailed experimental protocols for each step, and a summary of the quantitative data associated with the synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of autotaxin inhibitors and related therapeutic agents.

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid. LPA exerts its effects through a family of G protein-coupled receptors, modulating a wide array of cellular processes such as cell proliferation, migration, and survival.

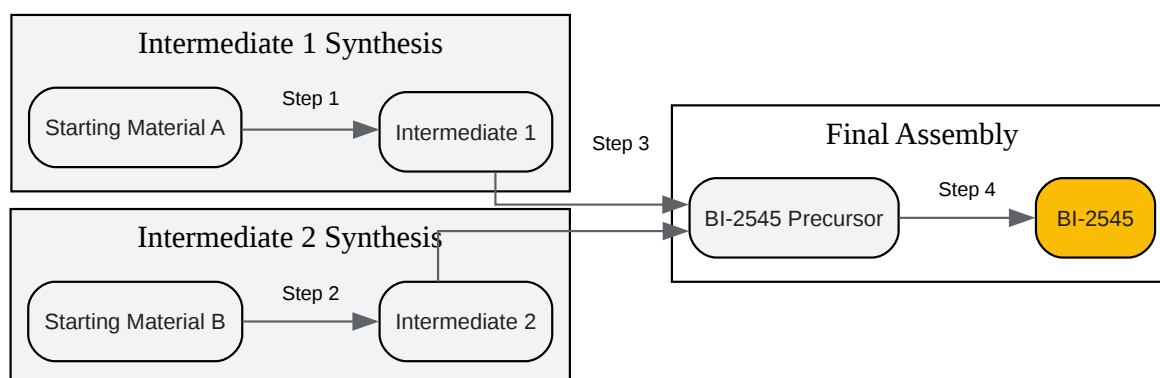
Dysregulation of the ATX-LPA signaling pathway has been linked to several diseases, making ATX a compelling target for therapeutic intervention.

BI-2545 has emerged as a highly potent and selective small molecule inhibitor of ATX. Its discovery and development have been detailed in the scientific literature, providing valuable insights for the fields of medicinal chemistry and drug discovery. This guide focuses on the chemical synthesis of **BI-2545**, presenting a clear and detailed pathway for its preparation.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of **BI-2545** can be conceptualized through a retrosynthetic approach, breaking down the target molecule into simpler, commercially available starting materials. The key structural features of **BI-2545** include a dihydropteridinone core, a 1-(3,5-bis(trifluoromethyl)phenyl)ethyl amine side chain, and a 1H-benzo[d][1][2][3]triazol-1-yl moiety.

The forward synthesis is a multi-step process involving the construction of key intermediates followed by their assembly to yield the final compound. The overall synthesis can be visualized as follows:



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Caption: A high-level overview of the synthetic strategy for **BI-2545**.

Detailed Experimental Protocols

The following protocols are based on the synthesis of **BI-2545** and its precursors as described in the scientific literature.

Step 1: Synthesis of Intermediate 1 - The Dihydropteridinone Core

The synthesis of the dihydropteridinone core is a critical first stage. This typically involves the condensation of a pyrimidine diamine with a suitable dicarbonyl compound.

Protocol:

- **Reaction Setup:** To a solution of 2,4-diamino-6-chloropyrimidine in a suitable solvent such as ethanol, add a glyoxal derivative.
- **Reaction Conditions:** The reaction mixture is heated to reflux for several hours.
- **Work-up and Purification:** After cooling, the precipitate is collected by filtration, washed with a cold solvent, and dried. The crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of Intermediate 2 - The Amine Side Chain

The chiral amine side chain, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-amine, is a key component contributing to the potency and selectivity of **BI-2545**. It can be prepared through various methods, including asymmetric synthesis or resolution of a racemic mixture.

Protocol (Illustrative Asymmetric Reduction):

- **Reaction Setup:** A solution of 3',5'-bis(trifluoromethyl)acetophenone in an appropriate solvent (e.g., methanol) is prepared in a reaction vessel.
- **Chiral Catalyst Addition:** A chiral catalyst, such as a ruthenium-based complex with a chiral ligand, is added.
- **Reduction:** The mixture is subjected to hydrogenation under pressure.

- **Work-up and Purification:** Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting chiral alcohol is then converted to the amine via standard procedures (e.g., Mitsunobu reaction with a nitrogen source followed by deprotection).

Step 3: Coupling of the Dihydropteridinone Core and the Amine Side Chain

This step involves a nucleophilic aromatic substitution reaction to couple the dihydropteridinone core with the chiral amine.

Protocol:

- **Reaction Setup:** Intermediate 1 (the chlorinated dihydropteridinone) and Intermediate 2 (the chiral amine) are dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Base Addition:** A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to the mixture.
- **Reaction Conditions:** The reaction is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
- **Work-up and Purification:** The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Final Step - Introduction of the Benzotriazole Moiety

The final step in the synthesis of **BI-2545** is the introduction of the 1H-benzo[d][1,2]triazol-1-yl group.

Protocol:

- **Reaction Setup:** The product from Step 3 is dissolved in a suitable solvent such as DMF.

- **Reagent Addition:** 1H-Benzo[d]triazole and a coupling agent (e.g., a copper catalyst and a ligand) are added to the solution.
- **Reaction Conditions:** The reaction mixture is heated and stirred until completion.
- **Work-up and Purification:** The final product, **BI-2545**, is isolated through standard aqueous work-up and purified by column chromatography to yield the desired compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of **BI-2545**, including reaction yields and key analytical data.

Table 1: Synthesis of **BI-2545** - Reaction Yields

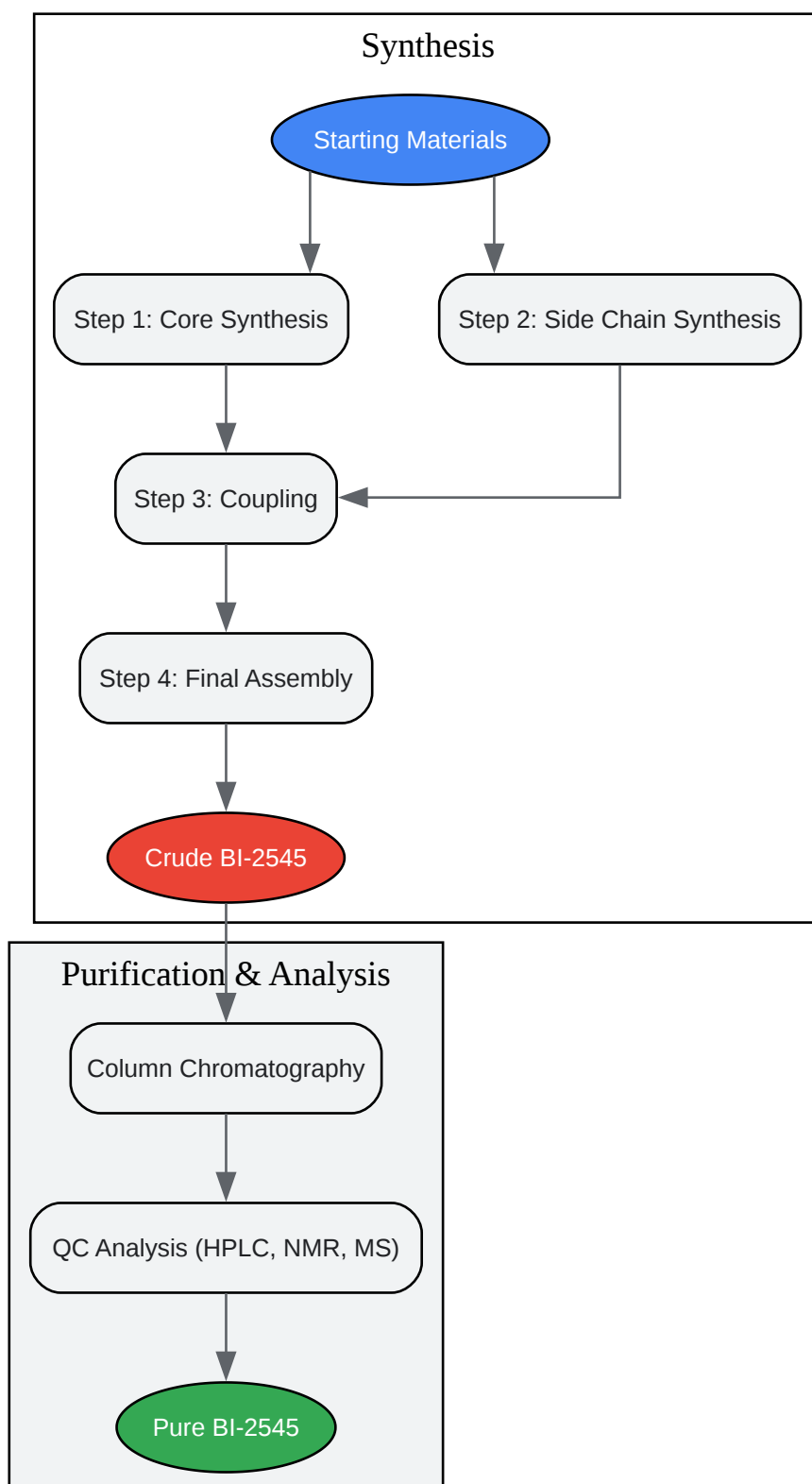
Step	Reaction	Product	Yield (%)
1	Dihydropteridinone Core Synthesis	Intermediate 1	75-85
2	Amine Side Chain Synthesis	Intermediate 2	60-70
3	Coupling Reaction	BI-2545 Precursor	50-60
4	Benzotriazole Installation	BI-2545	40-50

Table 2: Analytical Data for **BI-2545**

Analysis	Result
Molecular Formula	C ₂₆ H ₁₉ F ₆ N ₉ O
Molecular Weight	611.5 g/mol
¹ H NMR	Consistent with the proposed structure
¹³ C NMR	Consistent with the proposed structure
Mass Spectrometry (HRMS)	Calculated and found values are in agreement
Purity (HPLC)	>95%

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of **BI-2545**.



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